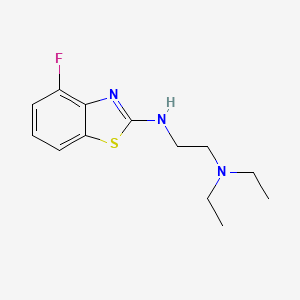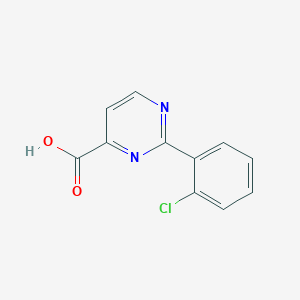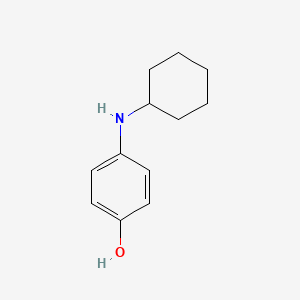
4-(Cyclohexylamino)phenol
Vue d'ensemble
Description
4-(Cyclohexylamino)phenol is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.26900 .
Synthesis Analysis
The synthesis of cyclohexanol intermediates from lignin-based phenolics has been reported . A process for the preparation of 4-phenoxy-phenols involves adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl . Another method involves the ipso-hydroxylation of arylboronic acids in ethanol .Molecular Structure Analysis
The InChI code for 4-(Cyclohexylamino)phenol is 1S/C12H17NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13-14H,1-5H2 .Chemical Reactions Analysis
Phenols, including 4-(Cyclohexylamino)phenol, can undergo reactions such as oxidation, which yields a 2,5-cyclohexadiene-1,4-dione, or quinone . Phenolic compounds can also be determined by buffering the sample to a pH of 10.0 and adding 4-aminoantipyrine to produce a yellow or amber colored complex in the presence of ferricyanide ion .Applications De Recherche Scientifique
Catalytic Applications
Cyclohexylamines are pivotal intermediates in the chemical industry, with studies demonstrating their synthesis from phenols as a sustainable approach. Rhodium and palladium have been identified as effective catalysts for converting phenols to primary cyclohexylamines, offering a green alternative to traditional petrochemical sources (Tomkins et al., 2018), (Jumde et al., 2015). These reactions not only utilize sustainable hydrogen sources but also allow for the efficient recovery and reuse of the catalyst, highlighting their potential in sustainable chemical manufacturing processes.
Synthetic Biology for Phenol Production
A novel phenol synthetic pathway was constructed in Escherichia coli through 4-hydroxybenzoate decarboxylation, demonstrating the feasibility of bio-based phenol production. This approach leverages microbial biosynthesis as a sustainable and efficient method to produce phenol, a bulk chemical with extensive industrial applications (Miao et al., 2015).
Material Science and Chemistry
Research on phenolic compounds has significantly contributed to the development of new materials and chemical processes. For instance, the selective hydrogenation of phenol to cyclohexanone over Pd@carbon nitride catalysts showcases the potential of these compounds in synthesizing key industrial intermediates under mild conditions (Wang et al., 2011). Additionally, the study of phenol's reaction with 1-methylcycloalkenes in the presence of phosphorus-containing zeolite Y underscores the role of phenolic compounds in organic synthesis and the potential for creating novel compounds with unique properties (Rasulov et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
4-(cyclohexylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13-14H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNKVPHOSQGNRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656337 | |
| Record name | 4-(Cyclohexylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexylamino)phenol | |
CAS RN |
10014-69-4 | |
| Record name | 4-(Cyclohexylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4'-(Dimethylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1452153.png)
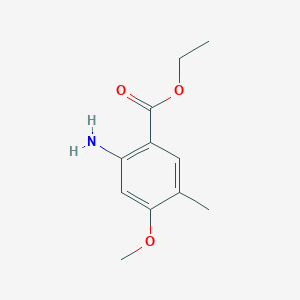

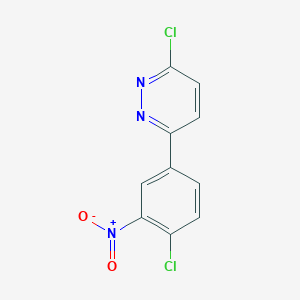
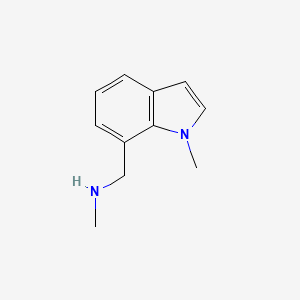
![{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B1452159.png)
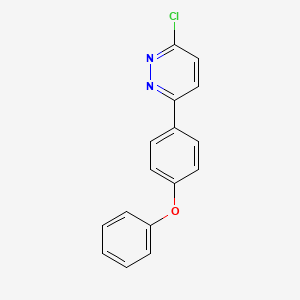
![3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1452163.png)
![1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1452164.png)
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B1452165.png)

![4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1452169.png)
